molecular formula C6H5NO5S B1214294 3-Nitrobenzenesulfonic acid CAS No. 98-47-5

3-Nitrobenzenesulfonic acid

Cat. No. B1214294
CAS RN: 98-47-5
M. Wt: 203.17 g/mol
InChI Key: ONMOULMPIIOVTQ-UHFFFAOYSA-N
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Patent
US04661292

Procedure details

22.8 parts of 1,4-diaminoanthraquinone-2-sulfonic acid (78.1%) are added at room temperature to a mixture of 53 parts of 2-pyrrolidone and 52 parts of water. The pH of the solution is adjusted to 7.5-8 with 5 parts of 24% aqueous ammonia solution. Then 2 parts of ammonium bicarbonate, 6.4 parts of 3-nitrobenzene-1-sulfonic acid, sodium salt, and 9 parts of sodium cyanide are added in succession. The reaction mixture is then heated for 4 hours to 88° C., with stirring. The precipitate is filtered warm with suction, washed with warm 25% aqueous 2-pyrrolidone and then with hot water, and dried at 50° C. in vacuo, affording 14.9 parts of 95.5% 1,4-diamino-2,3-dicyanoanthraquinone, corresponding to a yield of 88.3% of theory. Rf =0.54.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
53
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:15]2[C:14](=[O:16])[C:13]3[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=3)[C:7](=[O:17])[C:6]=2[C:5]([NH2:18])=[CH:4][C:3]=1S(O)(=O)=O.[NH:23]1[CH2:27]CCC1=O.N.C(=O)(O)[O-].[NH4+].[N+:35]([C:38]1C=C(S(O)(=O)=O)C=CC=1)([O-])=O.[Na].[C-]#N.[Na+]>O>[NH2:1][C:2]1[C:15]2[C:14](=[O:16])[C:13]3[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=3)[C:7](=[O:17])[C:6]=2[C:5]([NH2:18])=[C:4]([C:38]#[N:35])[C:3]=1[C:27]#[N:23] |f:3.4,7.8,^1:47|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=C(C=C(C=2C(C3=CC=CC=C3C(C12)=O)=O)N)S(=O)(=O)O
Name
53
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1C(CCC1)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[NH4+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C=CC1)S(=O)(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[C-]#N.[Na+]

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is then heated for 4 hours to 88° C.
FILTRATION
Type
FILTRATION
Details
The precipitate is filtered
TEMPERATURE
Type
TEMPERATURE
Details
warm with suction
WASH
Type
WASH
Details
washed
TEMPERATURE
Type
TEMPERATURE
Details
with warm 25% aqueous 2-pyrrolidone
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
with hot water, and dried at 50° C. in vacuo

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
NC1=C(C(=C(C=2C(C3=CC=CC=C3C(C12)=O)=O)N)C#N)C#N
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 95.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.